PDE4 Inhibitory Potency of T-440 Derived from This Aldehyde Versus Theophylline: In Vivo Bronchoconstriction ED₅₀ Comparison
The anti-asthmatic agent T-440, synthesized from 1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde, demonstrated superior in vivo potency against histamine- and antigen-induced bronchoconstriction in anesthetized guinea pigs compared with theophylline, a non-selective PDE inhibitor used as clinical benchmark. T-440 was 1.8- to 110-fold more potent than theophylline across multiple bronchoconstriction models [1]. This potency advantage is directly attributable to the 2-methoxyethyl substituent on the pyridone N-1, which was identified as the optimal N-alkyl group for PDE4 selectivity in a comprehensive SAR study of 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans [2].
| Evidence Dimension | In vivo bronchoconstriction inhibition (ED₅₀, mg/kg i.v.) in guinea pig |
|---|---|
| Target Compound Data | T-440 (derived from target aldehyde): ED₅₀ = 0.08 mg/kg (histamine-induced); ED₅₀ = 2.3 mg/kg (antigen-induced) |
| Comparator Or Baseline | Theophylline: ED₅₀ values 1.8- to 110-fold higher than T-440 across the same models (exact ED₅₀ values not reported in the primary comparison, but fold-difference range explicitly stated) |
| Quantified Difference | T-440 1.8–110× more potent than theophylline across histamine-, LTD₄-, U-46619-, ACh-, neurokinin A-, and endothelin-1-induced bronchoconstriction |
| Conditions | Passively sensitized anesthetized guinea pigs; intravenous administration; antigen (ovalbumin) and chemical mediator challenges |
Why This Matters
This in vivo potency superiority directly justifies sourcing this specific N-(2-methoxyethyl)-substituted aldehyde building block rather than analogs with alternative N-alkyl groups for PDE4-focused drug discovery programs.
- [1] Kaminuma, O.; Kikkawa, H.; Ikezawa, K.; et al. Inhibitory Effect of a Novel Phosphodiesterase IV Inhibitor, T-440, on Antigen- and Chemical Mediator-Induced Bronchoconstrictions in Guinea Pigs In Vivo. Jpn. J. Pharmacol. 1996, 72 (1), 1–8. PMID: 8902593. View Source
- [2] Iwasaki, T.; Kondo, K.; Kuroda, T.; Moritani, Y.; Yamagata, S.; Sugiura, M.; Kikkawa, H.; Kaminuma, O.; Ikezawa, K. Novel Selective PDE IV Inhibitors as Antiasthmatic Agents. Synthesis and Biological Activities of a Series of 1-Aryl-2,3-bis(hydroxymethyl)naphthalene Lignans. J. Med. Chem. 1996, 39 (14), 2696–2704. View Source
